Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate
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Overview
Description
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by its extensive fluorination, which imparts significant hydrophobicity and chemical stability. It is used in various industrial applications due to its ability to modify surface properties and enhance material performance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate typically involves the reaction of a fluorinated alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction and ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to maintain consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphate group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include fluorinated alcohols and phosphoric acid derivatives, which can be further utilized in various chemical processes .
Scientific Research Applications
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate involves its interaction with surfaces and materials to modify their properties. The extensive fluorination of the compound imparts hydrophobicity and chemical resistance, making it effective in altering surface energy and wettability. The phosphate group can interact with various substrates, enhancing adhesion and stability .
Comparison with Similar Compounds
Similar Compounds
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl phosphate: Similar in structure but with fewer fluorinated carbon atoms.
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-2-hydroxy-12-(trifluoromethyl)tridecyl phosphate: Another fluorinated phosphate with a different arrangement of fluorinated carbon atoms.
Uniqueness
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate is unique due to its extensive fluorination, which provides superior hydrophobicity and chemical stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials.
Properties
CAS No. |
93857-51-3 |
---|---|
Molecular Formula |
C15H12F27N2O4P |
Molecular Weight |
828.20 g/mol |
IUPAC Name |
diazanium;[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl] phosphate |
InChI |
InChI=1S/C15H6F27O4P.2H3N/c16-3(17,1-2-46-47(43,44)45)5(19,20)7(23,24)9(27,28)11(31,32)13(35,36)12(33,34)10(29,30)8(25,26)6(21,22)4(18,14(37,38)39)15(40,41)42;;/h1-2H2,(H2,43,44,45);2*1H3 |
InChI Key |
ARRIVQGBPVGHMV-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |
Origin of Product |
United States |
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